Muscarine Chloride

描述

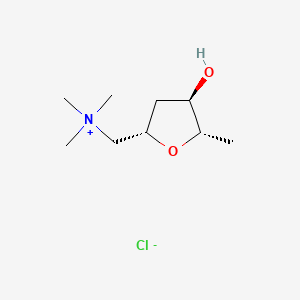

Structure

3D Structure of Parent

属性

IUPAC Name |

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFRNEJYZWHXLC-CTERPIQNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945718 | |

| Record name | (+)-Muscarine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Extremely hygroscopic solid; [Merck Index] | |

| Record name | Muscarine chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN WATER, ETHANOL; SLIGHTLY SOL IN CHLOROFORM, ETHER, ACETONE | |

| Record name | MUSCARINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

STOUT PRISMS FROM ETHANOL + ACETONE | |

CAS No. |

2303-35-7, 2936-25-6, 300-54-9 | |

| Record name | D-ribo-Hexitol, 2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2303-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muscarine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Muscarine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Muscarine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-methylfurfuryl]trimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-tetramethylfurfuryl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Muscarine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUSCARINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U700RQ3UBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUSCARINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

180-181 °C | |

| Record name | MUSCARINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis and Purification of Muscarine Chloride Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereoselective synthesis and purification of muscarine chloride isomers, critical compounds for research into the cholinergic nervous system. This document provides a comprehensive overview of established synthetic methodologies, detailed experimental protocols, and purification techniques. Quantitative data is presented in structured tables for comparative analysis, and key biological and experimental workflows are visualized through detailed diagrams.

Introduction to Muscarine and its Stereoisomers

Muscarine is a naturally occurring alkaloid found in certain species of mushrooms, notably Amanita muscaria. It is a potent and selective agonist of the muscarinic acetylcholine receptors (mAChRs), making it an invaluable tool in pharmacology for studying the parasympathetic nervous system. The muscarine molecule possesses three chiral centers, giving rise to eight possible stereoisomers. These are grouped into four pairs of enantiomers: muscarine, epi-muscarine, allo-muscarine, and epiallo-muscarine. The biological activity of these isomers varies significantly, with the naturally occurring (+)-muscarine exhibiting the highest potency. This stereoselectivity highlights the precise structural requirements for activation of muscarinic receptors.

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarine exerts its physiological effects by binding to and activating muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), which are broadly classified into two major signaling pathways based on their G-protein coupling.

M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

Stereoselective Synthesis of Muscarine Isomers

Several stereoselective synthetic routes to the various muscarine isomers have been developed. The choice of starting material is crucial for establishing the desired stereochemistry. Common chiral precursors include lactic acid esters and carbohydrates like D-glucose and D-mannitol.

Synthesis of (+)-Muscarine from S-(-)-Ethyl Lactate

An efficient and concise synthesis of (+)-muscarine starts from commercially available S-(-)-ethyl lactate.[1] This method provides good overall yield and stereocontrol. The key steps involve the formation of a protected aldehyde, a zinc-mediated allylation, an iodocyclization to form the tetrahydrofuran ring, and a final amination.

Experimental Protocol: Synthesis of (+)-Muscarine Chloride

-

Protection of S-(-)-Ethyl Lactate: S-(-)-Ethyl lactate is converted to its 2,6-dichlorobenzyl ether in approximately 90% yield.

-

Reduction to Aldehyde: The ester is reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H). The crude aldehyde is used immediately in the next step.

-

Zinc-Mediated Allylation: The crude aldehyde is treated with allyl bromide and zinc powder in an aqueous solution of ammonium chloride to yield a mixture of syn and anti homoallylic alcohols.

-

Iodocyclization: The major syn isomer is treated with iodine in acetonitrile at 0°C to induce a stereoselective cyclization, forming the iodomethyl-tetrahydrofuran derivative.

-

Quaternization and Anion Exchange: The iodomethyl intermediate is reacted with excess trimethylamine in ethanol to form (+)-muscarine iodide. The iodide salt can be converted to the chloride salt by anion exchange chromatography.

Synthesis of other Muscarine Stereoisomers

The synthesis of the other stereoisomers, including epi-muscarine, allo-muscarine, and epiallo-muscarine, can be achieved by employing different chiral starting materials or by modifying the synthetic route to alter the stereochemistry at one or more of the chiral centers. For example, a divergent synthesis of (+)-muscarine and (+)-epi-muscarine has been achieved from D-glucose.[2]

Quantitative Data on Synthetic Routes

The efficiency of different synthetic routes can be compared based on key quantitative parameters such as overall yield, and the stereoselectivity of key steps, often expressed as diastereomeric ratio (dr) or enantiomeric excess (ee).

| Synthetic Route | Starting Material | Key Steps | Overall Yield (%) | Stereoselectivity (dr or ee%) | Reference |

| (+)-Muscarine | S-(-)-Ethyl Lactate | Zinc-mediated allylation, Iodocyclization | ~30-40% | Allylation (syn:anti = 4:1) | [1] |

| (+)-Muscarine | D-Mannitol | Acid-catalyzed cyclization, Epoxide formation | ~10-15% | Stereospecific | [3] |

| (+)-Epi-muscarine | D-Glucose | Stereospecific cyclization, Catalytic hydrogenation | Not reported | Stereospecific | [2] |

Purification of this compound Isomers

The purification of the target muscarine isomer from the reaction mixture and the separation of diastereomers are critical steps in obtaining a stereochemically pure compound. A combination of standard and specialized chromatographic techniques is typically employed.

General Purification Workflow

A typical workflow for the synthesis and purification of a muscarine isomer involves several key stages, from the initial reaction to the isolation of the final pure product.

Experimental Protocols for Purification

Column Chromatography on Silica Gel: Crude reaction mixtures are often first purified by column chromatography on silica gel to remove non-polar impurities and to separate major diastereomers if their polarity difference is significant. A gradient of solvents, such as hexane and ethyl acetate, is commonly used.

Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers and diastereomers with very similar polarities, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective.

Protocol for Chiral HPLC Separation of Muscarine Isomers:

-

Column: A chiral column, for example, a Chiralpak AD-H or similar amylose-based column, is typically used.

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol or isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape, is employed in an isocratic elution mode.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as muscarine lacks a strong chromophore.

-

Sample Preparation: The sample is dissolved in the mobile phase before injection.

The specific conditions, including the exact mobile phase composition and flow rate, need to be optimized for the specific mixture of isomers being separated.

Conclusion

The stereoselective synthesis and purification of this compound isomers are essential for advancing our understanding of the cholinergic system. The methodologies outlined in this guide provide a framework for the preparation of these valuable research tools. Careful selection of synthetic strategy and rigorous purification are paramount to obtaining stereochemically pure isomers, which are crucial for elucidating the specific roles of different muscarinic receptor subtypes in health and disease. Future research may focus on developing even more efficient and scalable synthetic routes and exploring the therapeutic potential of novel muscarinic agonists based on the muscarine scaffold.

References

Unraveling the Intricacies of Muscarine Chloride's Interaction with Muscarinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of muscarine chloride on the five subtypes of muscarinic acetylcholine receptors (M1-M5). Muscarine, a natural alkaloid originally isolated from the Amanita muscaria mushroom, serves as the archetypal agonist for this receptor family, making its study fundamental to understanding cholinergic neurotransmission and the development of targeted therapeutics. This document details the specific G-protein coupling and downstream signaling cascades initiated by muscarine, presents quantitative data on its binding and functional parameters, and outlines the key experimental protocols used to elucidate these properties.

Introduction to Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily, which are integral to the function of the central and peripheral nervous systems.[1][2][3] These receptors are activated by the endogenous neurotransmitter acetylcholine (ACh) and are involved in a vast array of physiological processes, including heart rate regulation, smooth muscle contraction, glandular secretion, and cognitive functions.[4][5][6] Five distinct subtypes, M1 through M5, have been identified, each encoded by a separate gene and exhibiting unique tissue distribution and signaling properties.[1][2][3][5]

This compound: The Prototypical Muscarinic Agonist

This compound is a quaternary ammonium salt of muscarine. It is highly selective for muscarinic receptors over the other major class of acetylcholine receptors, the nicotinic receptors.[2] This selectivity is what originally allowed for the pharmacological distinction between these two receptor families. As an agonist, muscarine binds to and activates mAChRs, mimicking the effects of acetylcholine.[7]

Core Mechanism of Action: G-Protein Coupling and Signal Transduction

The five mAChR subtypes are broadly categorized into two major signaling pathways based on their preferential coupling to distinct families of heterotrimeric G proteins.[5]

M1, M3, and M5 Receptors: The Gq/11 Pathway

The M1, M3, and M5 receptor subtypes predominantly couple to G proteins of the Gq/11 family.[1][2][3][8] Activation of these receptors by this compound initiates a canonical signaling cascade:

-

G Protein Activation: The muscarine-bound receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Stimulation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C.[2][9]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][10]

-

Downstream Effects:

This cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.[5][7][11] Furthermore, activation of these receptors can also stimulate mitogen-activated protein kinase (MAPK).[12]

M2 and M4 Receptors: The Gi/o Pathway

The M2 and M4 receptor subtypes preferentially couple to inhibitory G proteins of the Gi/o family.[1][2][3][13] this compound activation of these receptors leads to inhibitory cellular effects through two primary mechanisms:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][13][14][15] This reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream proteins.

-

Modulation of Ion Channels: The Gβγ subunits, dissociated from Gαi/o upon receptor activation, can directly interact with and modulate the activity of ion channels.[16] A prominent effect is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a subsequent inhibitory effect on neuronal firing and cardiac muscle contraction.[16][17]

Quantitative Pharmacology of this compound

The interaction of this compound with each mAChR subtype can be quantified by its binding affinity (Ki) and its functional potency (EC50) and efficacy. While muscarine is a potent agonist at all five subtypes, there are subtle differences in its affinity and functional profile across the receptor family.

-

Binding Affinity (Ki): Represents the equilibrium dissociation constant of the ligand-receptor complex, indicating the concentration of ligand required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.

-

Functional Potency (EC50): The concentration of an agonist that produces 50% of the maximal possible effect.

-

Efficacy: The ability of an agonist to activate the receptor and elicit a cellular response, often expressed relative to the endogenous agonist, acetylcholine.

Note: Specific quantitative values for this compound can vary between studies depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions. The data presented below is a representative summary.

| Receptor Subtype | G-Protein Coupling | Binding Affinity (pKi) | Functional Potency (pEC50) | Primary Signaling Pathway |

| M1 | Gq/11[1][3] | ~6.5 - 7.5 | ~6.0 - 7.0 | PLC activation, Ca²⁺ mobilization[2][8] |

| M2 | Gi/o[1][3] | ~7.0 - 8.0 | ~6.5 - 7.5 | Adenylyl cyclase inhibition[2][8] |

| M3 | Gq/11[1][3] | ~7.0 - 8.0 | ~6.5 - 7.5 | PLC activation, Ca²⁺ mobilization[2][8] |

| M4 | Gi/o[1][3] | ~6.5 - 7.5 | ~6.0 - 7.0 | Adenylyl cyclase inhibition[2][8] |

| M5 | Gq/11[1][3] | ~6.0 - 7.0 | ~5.5 - 6.5 | PLC activation, Ca²⁺ mobilization[2][8] |

Key Experimental Protocols

The characterization of this compound's action on mAChRs relies on a suite of established in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor.[10] Competition binding assays are typically used for this purpose.[18][19]

Methodology:

-

Membrane Preparation: Cells or tissues expressing the target mAChR subtype are harvested and homogenized to prepare a membrane fraction rich in the receptor of interest.[16][20]

-

Incubation: The membrane preparation is incubated in a buffered solution containing:

-

A fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS).[16]

-

Varying concentrations of the unlabeled competitor ligand (this compound).

-

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand in the solution.[16][20]

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 (the concentration of muscarine that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response to receptor activation, allowing for the determination of agonist potency (EC50) and efficacy. The choice of assay depends on the G-protein coupling of the receptor subtype.

This assay measures the increase in intracellular calcium following the activation of Gq/11-coupled receptors.[21][22]

Methodology:

-

Cell Culture and Dye Loading: Cells stably expressing the M1, M3, or M5 receptor are seeded in microplates.[23] They are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4, or Fura-2) which increases its fluorescence intensity upon binding to Ca²⁺.[23][24]

-

Agonist Addition: A baseline fluorescence reading is taken before varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The change in fluorescence is monitored in real-time using a plate reader, such as a FlexStation.[23][24]

-

Data Analysis: The peak fluorescence response is plotted against the log concentration of this compound to generate a dose-response curve, from which the EC50 value is determined.

This assay quantifies the inhibition of cAMP production following the activation of Gi/o-coupled receptors.[14][25]

Methodology:

-

Cell Culture and Stimulation: Cells expressing M2 or M4 receptors are treated with an agent that stimulates adenylyl cyclase (e.g., forskolin) to increase basal cAMP levels.

-

Agonist Treatment: The cells are then co-incubated with varying concentrations of this compound.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The reduction in cAMP levels is plotted against the log concentration of this compound to determine the IC50 (for inhibition), which reflects the agonist's potency.

Electrophysiological Recordings

Electrophysiological techniques, such as whole-cell patch-clamp, provide a direct measure of the effect of receptor activation on ion channel activity and the electrical properties of a cell.[26][27][28] For example, this method can be used to record the activation of GIRK channels by muscarine acting on M2 receptors in neurons or cardiac cells, observed as an outward potassium current that causes membrane hyperpolarization.[16][27]

Conclusion

This compound acts as a potent agonist across all five muscarinic acetylcholine receptor subtypes. Its mechanism of action is dictated by the preferential G-protein coupling of the specific receptor subtype it activates. At M1, M3, and M5 receptors, it triggers the Gq/11-PLC-IP3/DAG pathway, leading to increased intracellular calcium and excitatory cellular responses. Conversely, at M2 and M4 receptors, it engages the Gi/o pathway, resulting in the inhibition of adenylyl cyclase and modulation of ion channel activity, which mediates inhibitory responses. A thorough understanding of these distinct pathways, quantified through rigorous binding and functional assays, is paramount for the rational design of subtype-selective drugs that can modulate cholinergic systems for therapeutic benefit while minimizing off-target effects.

References

- 1. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholine - Wikipedia [en.wikipedia.org]

- 3. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. M1, M3 and M5 muscarinic receptors stimulate mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of adenylate cyclase activity mediated by muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of adenylate cyclase activity mediated by muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Muscarinic acetylcholine receptors (mAChRs) in the nervous system: some functions and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. innoprot.com [innoprot.com]

- 22. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 23. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]

- 24. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 25. Muscarinic receptor regulation of cardiac adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Electrophysiological responses to muscarinic receptor stimulation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Electrophysiological characterization of cloned m1 muscarinic receptors expressed in A9 L cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. drexel.edu [drexel.edu]

An In-depth Technical Guide to the Physiological Effects of Muscarine Chloride on the Parasympathetic Nervous System

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physiological effects of muscarine chloride, a potent parasympathomimetic agent. It details the compound's mechanism of action, its interaction with muscarinic acetylcholine receptors, and the subsequent downstream signaling cascades. This document summarizes quantitative pharmacological data, outlines detailed experimental protocols for studying muscarinic receptor function, and provides visual representations of key pathways to facilitate a deeper understanding of muscarine's effects on the parasympathetic nervous system.

Introduction to this compound

This compound is the salt form of muscarine, a natural alkaloid first isolated from the Amanita muscaria mushroom. It serves as a selective agonist for muscarinic acetylcholine receptors (mAChRs), mimicking the effects of the neurotransmitter acetylcholine (ACh) at these sites.[1][2] As such, it is a powerful tool for studying the function of the parasympathetic nervous system, which controls a wide array of involuntary bodily functions.[1] The actions of muscarine are diverse, affecting smooth muscle, cardiac muscle, and glandular tissues.[1][2]

Mechanism of Action: Interaction with Muscarinic Acetylcholine Receptors

This compound exerts its physiological effects by binding to and activating the five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that are differentially expressed throughout the body and are linked to distinct intracellular signaling pathways.

The five subtypes can be broadly categorized into two main signaling cascades based on their G-protein coupling:

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways activated by this compound upon binding to muscarinic receptors.

References

Unraveling the Discrepancies: Muscarine Chloride's Effects In Vitro vs. In Vivo

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarine Chloride, a potent parasympathomimetic agent, serves as a cornerstone in cholinergic research, acting as a selective agonist for muscarinic acetylcholine receptors (mAChRs). These receptors, integral to the parasympathetic nervous system, modulate a vast array of physiological processes.[1] Understanding the differential effects of this compound in controlled, isolated in vitro systems versus complex, whole-organism in vivo models is paramount for accurate data interpretation and successful drug development. This technical guide provides an in-depth exploration of these differences, offering detailed experimental protocols, quantitative data comparisons, and visual representations of the underlying signaling pathways to empower researchers in their scientific endeavors.

The transition from in vitro to in vivo studies often reveals discrepancies in a compound's potency, efficacy, and overall pharmacological profile. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), compensatory physiological mechanisms, and the influence of the neuro-hormonal milieu in a living organism contribute to these variations. This guide will dissect these complexities, providing a clear framework for navigating the challenges of translating preclinical findings.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are classified into five subtypes (M1-M5), each exhibiting distinct tissue distribution and coupling to specific G proteins, which in turn dictates their downstream signaling cascades.[2]

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][3] This pathway is predominantly excitatory, leading to smooth muscle contraction, glandular secretion, and neuronal excitation.[4][5]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] This pathway is generally inhibitory, leading to decreased heart rate and reduced neurotransmitter release.

It is also important to note that some muscarinic receptors can exhibit promiscuous coupling to other G protein families, adding another layer of complexity to their signaling profiles.

Below are Graphviz diagrams illustrating the canonical signaling pathways for the two major groups of muscarinic receptors.

Quantitative Comparison of this compound Effects

A direct quantitative comparison of this compound's potency and efficacy between in vitro and in vivo models is inherently complex due to the disparate nature of these experimental systems. The following tables summarize available data to provide a comparative overview. It is crucial to consider the specific experimental conditions outlined in the cited literature when interpreting these values.

Table 1: In Vitro Potency of Muscarinic Agonists

| Receptor Subtype | Agonist | Assay Type | Cell Line/Tissue | pEC50 / pKi | Reference |

| M1 | Muscarine | Phosphoinositide Hydrolysis | Transfected Murine Fibroblast (B82) | ~6.0 | [6] |

| M2 | Oxotremorine-M | Contraction | Mouse Ileum | 6.99 ± 0.08 | [7][8] |

| M3 | Muscarine | Inositol Phosphates Accumulation | CHO-K1 | 5.9 ± 0.1 | [6] |

| M3 | Carbachol | Contraction | Rat Bladder Strips | - | [9] |

| M4 | Muscarine | cAMP Accumulation Inhibition | CHO M4 | ~6.5 | [6] |

| M5 | Muscarine | Inositol Phosphates Accumulation | - | - | [6] |

| Non-selective | Muscarine | Contraction | Guinea Pig Ileum | - | [10][11] |

Table 2: In Vivo Dose-Response of Muscarinic Agonists

| Effect | Agonist | Animal Model | Route of Administration | Effective Dose Range | Reference |

| Salivation | Pilocarpine | Mouse | s.c. | 1-10 mg/kg | [12][13][14] |

| Tremor | Oxotremorine | Mouse | s.c. | >50 µg/kg | [15] |

| Tremor | Oxotremorine | Rat | s.c. | >150 µg/kg | [15] |

| Salivation | Oxotremorine | Mouse | s.c. | >75 µg/kg | [15] |

| Salivation | Oxotremorine | Rat | s.c. | >200 µg/kg | [15] |

| Cardiovascular Changes | Arecoline | Rat | i.v. | 5-80 µg/kg | [16] |

| Behavioral Changes | Morphine (M1 KO mice) | Mouse | - | 2.5-20 mg/kg | [17] |

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable pharmacological research. The following sections provide comprehensive methodologies for key in vitro and in vivo assays used to characterize the effects of this compound.

In Vitro Experimental Protocols

This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors.

-

Cell Culture:

-

Culture cells stably or transiently expressing the muscarinic receptor subtype of interest (e.g., CHO-K1, HEK293) in appropriate culture medium.

-

Seed cells into 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

-

Reagent Preparation:

-

Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions. The solution should contain an anion-exchange inhibitor like probenecid to prevent dye leakage.

-

Prepare serial dilutions of this compound and any other test compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

-

Assay Procedure:

-

Remove culture medium from the cell plates and add the fluorescent calcium dye solution.

-

Incubate the plates at 37°C for 30-60 minutes to allow for dye loading.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation).

-

Establish a baseline fluorescence reading.

-

Add the prepared this compound solutions to the wells.

-

Immediately begin kinetic fluorescence measurements for a defined period (e.g., 2-5 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).

-

This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels, upon activation of Gi/o-coupled muscarinic receptors.

-

Cell Culture:

-

Culture cells expressing the M2 or M4 receptor subtype in a suitable assay plate.

-

-

Reagent Preparation:

-

Prepare a stock solution of forskolin, a direct activator of adenylyl cyclase.

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

Pre-treat the cells with forskolin to elevate basal cAMP levels.

-

Add the this compound solutions to the cells and incubate for a specified time.

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis:

-

A decrease in the signal (e.g., FRET ratio in HTRF) corresponds to a decrease in cAMP levels.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Determine the IC50 (half-maximal inhibitory concentration) from the resulting dose-response curve.

-

This ex vivo technique measures the contractile or relaxant response of isolated tissues to pharmacological agents.

-

Tissue Preparation:

-

Euthanize the animal (e.g., guinea pig, rat) according to approved ethical protocols.

-

Dissect the desired tissue (e.g., ileum, trachea, bladder) and place it in a petri dish containing cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Prepare tissue strips of appropriate dimensions.

-

-

Apparatus Setup:

-

Mount the tissue strip in an organ bath chamber containing physiological salt solution maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

-

Apply an optimal resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with regular washing.

-

-

Assay Procedure:

-

Record a stable baseline tension.

-

Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath at set intervals.

-

Allow the response to each concentration to reach a plateau before adding the next.

-

After the final concentration, wash the tissue extensively to return to baseline.

-

-

Data Analysis:

-

Measure the peak contractile response at each concentration of this compound.

-

Express the responses as a percentage of the maximum contraction induced by a standard depolarizing agent (e.g., KCl).

-

Plot the percentage of maximum response against the logarithm of the this compound concentration to determine the EC50.

-

In Vivo Experimental Protocols

This assay quantifies the secretagogue effect of this compound on salivary glands.

-

Animals:

-

Use adult mice or rats of a specific strain, age, and sex.

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

-

Procedure:

-

Fast the animals for a few hours before the experiment but allow free access to water.

-

Anesthetize the animal with an appropriate anesthetic (e.g., ketamine/xylazine).

-

Pre-weigh a cotton ball or filter paper disc.

-

Carefully place the pre-weighed collection material in the animal's mouth.

-

Administer this compound via a suitable route (e.g., subcutaneous or intraperitoneal injection).

-

Collect saliva for a defined period (e.g., 15-30 minutes).

-

Remove the collection material and immediately re-weigh it to determine the amount of saliva secreted.

-

-

Data Analysis:

-

Express the amount of saliva produced as a function of the animal's body weight (e.g., mg of saliva per 100g of body weight).

-

Construct a dose-response curve by testing a range of this compound doses to determine the ED50 (half-maximal effective dose).

-

This protocol assesses the effects of this compound on cardiovascular parameters like heart rate and blood pressure.

-

Animals and Surgical Preparation:

-

Use adult rats or mice.

-

Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.

-

Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

-

Procedure:

-

Connect the arterial cannula to a pressure transducer to continuously monitor blood pressure and heart rate.

-

Allow the animal to stabilize after surgery until cardiovascular parameters are constant.

-

Administer increasing doses of this compound intravenously.

-

Record the changes in mean arterial pressure and heart rate following each dose.

-

-

Data Analysis:

-

Calculate the change in blood pressure and heart rate from the baseline for each dose.

-

Plot the change in cardiovascular parameters against the logarithm of the this compound dose to construct a dose-response curve.

-

Bridging the Gap: The In Vitro to In Vivo Workflow

The journey from a hit compound in an in vitro screen to a viable drug candidate requires a systematic and logical progression of experiments. The following diagram illustrates a typical workflow in GPCR drug discovery, highlighting the transition from isolated molecular and cellular systems to the complexity of a whole organism.

Conclusion

The study of this compound's effects in both in vitro and in vivo models provides a quintessential example of the complexities and nuances of pharmacological research. While in vitro assays offer high-throughput capabilities and mechanistic insights in a controlled environment, they lack the physiological context of a living system. Conversely, in vivo studies provide a more holistic understanding of a compound's effects but are subject to a multitude of confounding variables.

A thorough understanding of the differences in experimental outcomes between these models is not a limitation but rather a critical aspect of drug discovery and development. By carefully designing experiments, meticulously documenting protocols, and thoughtfully interpreting data within the context of each model system, researchers can build a comprehensive pharmacological profile of a compound. This integrated approach, leveraging the strengths of both in vitro and in vivo methodologies, is essential for the successful translation of basic scientific discoveries into novel therapeutics that can safely and effectively address human diseases. This guide serves as a foundational resource to aid in this critical endeavor.

References

- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholine - Wikipedia [en.wikipedia.org]

- 5. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The guinea pig ileum lacks the direct, high-potency, M2-muscarinic, contractile mechanism characteristic of the mouse ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The guinea pig ileum lacks the direct, high-potency, M(2)-muscarinic, contractile mechanism characteristic of the mouse ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative pharmacological profile of muscarinic agonists in the isolated ileum, the pithed rat, and the mouse charcoal meal transit test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of muscarine on the longitudinal muscle of the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M(3) muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Heart rate responses to a muscarinic agonist in rats with experimentally induced acute and subacute chagasic myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Behavioral effects of morphine and cocaine in M1 muscarinic acetylcholine receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of Muscarine Chloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Muscarine, a natural alkaloid first isolated from the Amanita muscaria mushroom, has played a pivotal role in the understanding of the cholinergic nervous system.[1] Its potent and selective action at a specific class of acetylcholine receptors, aptly named muscarinic receptors, has made it a cornerstone for pharmacological research. This technical guide delves into the core principles of the structure-activity relationship (SAR) of muscarine chloride and its analogs, providing a comprehensive overview for researchers and professionals in drug development. By understanding how subtle molecular modifications influence receptor binding and functional activity, we can unlock the potential for designing novel therapeutics with enhanced selectivity and efficacy.

The Muscarinic Receptor Landscape: A Family of Five

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are integral to a vast array of physiological functions.[2][3] There are five distinct subtypes, M1 through M5, each with a unique tissue distribution and signaling cascade.[2][4] The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[4][5][6] In contrast, the M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4][5] This differential signaling underlies the diverse physiological effects mediated by these receptors, ranging from smooth muscle contraction and glandular secretion to cardiac inhibition and neuronal modulation.[2][4][7]

The Pharmacophore: Key Structural Features for Muscarinic Activity

The interaction of muscarine and its analogs with mAChRs is governed by a set of key structural features, collectively known as the pharmacophore. These elements are crucial for both receptor recognition (affinity) and activation (efficacy). The fundamental components of the muscarinic pharmacophore are derived from the structure of acetylcholine, the endogenous ligand.

A critical element for potent muscarinic activity is the quaternary ammonium group .[8] This positively charged moiety is essential for the initial binding to a complementary anionic site within the receptor. The trimethylammonium group, as seen in acetylcholine and muscarine, is generally considered optimal for maximal muscarinic activity.[8] Replacing this with primary, secondary, or tertiary amines typically leads to a significant decrease in potency.[8]

The ester group in acetylcholine also contributes significantly to receptor binding.[8] However, its susceptibility to hydrolysis by cholinesterases limits its therapeutic utility.[8] The development of more stable analogs, such as carbamates (e.g., carbachol), has been a key strategy to overcome this limitation.[8]

The ethylene bridge connecting the quaternary ammonium group and the acyloxy group is also subject to Ing's "rule of five," which suggests that for maximal muscarinic activity, there should be no more than five atoms between the nitrogen and the terminal hydrogen. Modifications to this bridge, such as the introduction of a methyl group on the β-carbon (as in methacholine), can introduce selectivity for muscarinic over nicotinic receptors.[8]

Structure-Activity Relationships of Muscarine Analogs

The rigid, cyclic structure of muscarine provides a valuable scaffold for exploring the SAR at muscarinic receptors. By systematically modifying its core structure, researchers have elucidated the steric and electronic requirements for potent and selective receptor activation.

The Tetrahydrofuran Ring

The tetrahydrofuran ring of muscarine imposes conformational constraints that are crucial for its activity. The relative stereochemistry of the substituents on the ring significantly impacts receptor affinity and efficacy. For instance, the naturally occurring (+)-muscarine is significantly more potent than its enantiomer.

Modifications to the Side Chain

Alterations to the side chain extending from the tetrahydrofuran ring have yielded analogs with varying potencies and selectivities. The length and nature of this chain influence how the ligand fits into the binding pocket and interacts with specific amino acid residues.

Quantitative Analysis of Muscarinic Ligand Activity

The affinity and efficacy of muscarine analogs are quantified using various in vitro and in vivo assays. The data generated from these experiments are crucial for establishing a quantitative SAR (QSAR).

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of Acetylcholine) |

| Muscarine | M1 | 15 | 100 | 100 |

| M2 | 2 | 20 | 100 | |

| M3 | 10 | 80 | 100 | |

| Pilocarpine | M1 | 50 | 250 | Partial Agonist |

| M2 | 20 | 100 | Partial Agonist | |

| M3 | 40 | 200 | Partial Agonist | |

| Oxotremorine | M1 | 5 | 50 | Full Agonist |

| M2 | 1 | 10 | Full Agonist | |

| M4 | 2 | 30 | Full Agonist | |

| McN-A-343 | M1 | 300 | 1500 | Selective Agonist |

| M2 | >10000 | >10000 | - |

Note: The values presented in this table are approximate and have been compiled from various sources for illustrative purposes. Actual values may vary depending on the experimental conditions.

Experimental Protocols for Assessing Muscarinic Activity

A variety of well-established experimental protocols are employed to characterize the interaction of muscarine analogs with mAChRs.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.[6][9] These assays involve the use of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) that binds with high affinity to the receptor of interest.

Protocol:

-

Membrane Preparation: Cell membranes expressing the desired muscarinic receptor subtype are prepared from tissues or cultured cells.[9]

-

Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.

Functional Assays

Functional assays measure the cellular response following receptor activation. These assays provide information about the efficacy of a compound (i.e., whether it is a full agonist, partial agonist, or antagonist).

For M1, M3, and M5 receptors that couple to Gq/11, agonist binding leads to an increase in intracellular calcium.[9] This can be measured using fluorescent calcium indicators.

Protocol:

-

Cell Culture: Cells expressing the target receptor are plated in a suitable format (e.g., 96-well plate).[9]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]

-

Compound Addition: The test compound is added to the cells.[9]

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).[9]

For M2 and M4 receptors that couple to Gi/o, agonist binding leads to a decrease in intracellular cAMP levels. This can be measured using various commercially available kits.

Protocol:

-

Cell Culture: Cells expressing the M2 or M4 receptor are cultured.[9]

-

Stimulation: The cells are treated with an agent that stimulates adenylyl cyclase (e.g., forskolin) in the presence of varying concentrations of the test compound.

-

Lysis and Detection: The cells are lysed, and the cAMP levels are measured using a competitive immunoassay or a luminescence-based assay.

-

Data Analysis: The concentration-response curve is generated to determine the IC50 of the agonist.

Signaling Pathways and Experimental Workflows

The intricate signaling cascades initiated by muscarinic receptor activation can be visualized to better understand the flow of information within the cell.

Caption: Gq/11 signaling pathway of M1, M3, and M5 muscarinic receptors.

Caption: Gi/o signaling pathway of M2 and M4 muscarinic receptors.

Caption: Workflow for a radioligand binding assay.

Conclusion: The Path Forward in Muscarinic Drug Discovery

The study of the structure-activity relationship of muscarine and its analogs has been instrumental in advancing our knowledge of the cholinergic system and has paved the way for the development of numerous therapeutic agents. A thorough understanding of the pharmacophore and the subtle structural modifications that govern receptor affinity and selectivity remains a critical endeavor for medicinal chemists and pharmacologists. By leveraging the principles outlined in this guide, researchers can continue to design and synthesize novel muscarinic ligands with improved therapeutic profiles, offering new hope for the treatment of a wide range of disorders, including Alzheimer's disease, schizophrenia, chronic obstructive pulmonary disease (COPD), and overactive bladder. The ongoing exploration of allosteric modulators and biased agonism at muscarinic receptors further promises to unlock new dimensions of therapeutic intervention, heralding an exciting future for muscarinic drug discovery.[10][11][12]

References

- 1. Muscarine - Wikipedia [en.wikipedia.org]

- 2. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Immobilization of M3 Muscarinic Receptor to Rapidly Analyze Drug—Protein Interactions and Bioactive Components in a Natural Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Structure–Activity Relationships of Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure/activity relationships of M2 muscarinic allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Muscarinic Landscape: A Technical Guide to Muscarine Chloride's Interaction with M1-M5 Receptors

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of muscarine chloride's pharmacological profile as a classical agonist for the five muscarinic acetylcholine receptor subtypes (M1-M5). While historically pivotal in defining these receptors, it is crucial to note that this compound is recognized as a non-selective agonist , exhibiting affinity and activity across all five subtypes without significant preference. This document will detail its interactions, the downstream signaling cascades, and the experimental protocols used to characterize such ligands.

Data Presentation: The Pharmacological Profile of a Non-Selective Agonist

This compound's utility in research stems from its ability to activate the entire family of muscarinic receptors. This lack of selectivity means that it serves as a benchmark for muscarinic activity rather than a tool for dissecting the functions of individual receptor subtypes. Quantitative data, such as binding affinity (Ki) and functional potency (EC50), for this compound across all five human receptor subtypes is not commonly presented in a comparative format precisely because of its non-selective nature. The table below summarizes the general understanding of this compound's interaction with M1-M5 receptors.

| Receptor Subtype | Primary G-Protein Coupling | Typical Signaling Pathway | This compound Binding Affinity (Ki) | This compound Functional Potency (EC50) |

| M1 | Gq/11 | Phospholipase C activation → IP₃ & DAG increase → Ca²⁺ mobilization | Non-selective | Potent agonist |

| M2 | Gi/o | Adenylyl cyclase inhibition → cAMP decrease | Non-selective | Potent agonist |

| M3 | Gq/11 | Phospholipase C activation → IP₃ & DAG increase → Ca²⁺ mobilization | Non-selective | Potent agonist |

| M4 | Gi/o | Adenylyl cyclase inhibition → cAMP decrease | Non-selective | Potent agonist |

| M5 | Gq/11 | Phospholipase C activation → IP₃ & DAG increase → Ca²⁺ mobilization | Non-selective | Potent agonist |

Note: Specific Ki and EC50 values for this compound can vary depending on the experimental system (e.g., cell line, tissue preparation, radioligand used). However, the consistent observation is a lack of significant selectivity (typically less than 10-fold) between the five receptor subtypes.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

To elucidate the mechanisms of action and the methods for their study, the following diagrams, generated using Graphviz, illustrate the key signaling pathways for each receptor subtype and a typical experimental workflow for agonist characterization.

An In-depth Technical Guide to the Toxicological Profile and Safety Considerations for Muscarine Chloride in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarine chloride, a quaternary ammonium salt, is a potent parasympathomimetic agent and the prototypical agonist for muscarinic acetylcholine receptors (mAChRs).[1][2] First isolated from the Amanita muscaria mushroom, it serves as an invaluable tool in pharmacological research to elucidate the roles of the parasympathetic nervous system and to study cholinergic signaling pathways.[2][3] Despite its utility, this compound is a highly toxic substance, and a thorough understanding of its toxicological profile and adherence to strict safety protocols are paramount for researchers. This guide provides a comprehensive overview of the toxicology of this compound, detailed experimental methodologies, and critical safety considerations for its handling in a research setting.

Toxicological Profile

Mechanism of Action

This compound exerts its effects by selectively binding to and activating muscarinic acetylcholine receptors.[1][2] These G-protein coupled receptors are classified into five subtypes (M1-M5) and are widely distributed throughout the central and peripheral nervous systems, mediating a vast array of physiological functions.[1] Muscarine's agonistic action at these receptors mimics the effects of the endogenous neurotransmitter acetylcholine, leading to the stimulation of the parasympathetic nervous system.[2][4] Unlike acetylcholine, muscarine is not hydrolyzed by acetylcholinesterase, resulting in a prolonged duration of action and the potential for severe toxicity.[3]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by poor absorption from the gastrointestinal tract due to its hydrophilic nature and permanent positive charge.[5] As a quaternary ammonium compound, it does not readily cross the blood-brain barrier, limiting its direct central nervous system effects.[1] There is little evidence to suggest that muscarine is significantly metabolized in the human body.[5] The primary route of elimination is renal clearance, with the compound being excreted largely unchanged in the urine.[5]

Pharmacodynamics

Activation of muscarinic receptors by this compound initiates a cascade of intracellular signaling events. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. These signaling pathways are responsible for the diverse physiological responses observed upon muscarine administration, including smooth muscle contraction, increased glandular secretion, and modulation of heart rate.[4]

Acute Toxicity

Acute exposure to this compound can lead to a cholinergic crisis, characterized by a constellation of symptoms often remembered by the mnemonic SLUDGE (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, and Emesis).[4] Other significant effects include miosis (constriction of the pupils), blurred vision, bronchoconstriction, bradycardia (slowed heart rate), and hypotension, which can progress to circulatory collapse and cardiac arrest in severe cases.[3][4] While muscarine does not readily cross the blood-brain barrier, high doses can potentially lead to central nervous system effects such as tremors, convulsions, and hypothermia.[3]

Table 1: Acute Toxicity Data for this compound

| Species | Route of Administration | LD50 Value |

| Mouse | Intravenous | 0.23 mg/kg[1][6] |

Chronic Toxicity

Information on the chronic toxicity of this compound is limited. However, a study on the sustained, low-level administration of a different muscarinic agonist (CI-969) in rats for four weeks revealed dose-related suppression of body weight gain and the development of corneal opacities.[7] Hypertrophy of the Harderian and lacrimal glands was also observed, suggesting an adaptive response to continuous muscarinic stimulation.[7] While these findings are not specific to this compound, they highlight the potential for adverse effects from long-term exposure to muscarinic agonists.

Safety Considerations

Given its high acute toxicity, stringent safety protocols must be implemented when handling this compound in a research setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is fatal if swallowed, in contact with skin, or if inhaled.[8]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 1/2 | H300: Fatal if swallowed[8] |

| Acute Toxicity, Dermal | Category 1/2 | H310: Fatal in contact with skin[8] |

| Acute Toxicity, Inhalation | Category 1/2 | H330: Fatal if inhaled[8] |

Occupational Exposure Limits

There are no established specific occupational exposure limits (OELs) for this compound from major regulatory bodies. In the absence of a formal OEL, a precautionary approach is necessary. For potent pharmaceutical compounds, occupational exposure banding (OEB) systems are often used to establish safe handling practices based on the substance's inherent toxicity.[9] Given its high potency and acute toxicity, this compound would fall into a high-hazard category, requiring stringent containment and control measures.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory. This includes:

-

Gloves: Chemical-resistant gloves should be worn at all times.

-

Eye Protection: Safety glasses with side shields or goggles are essential.

-

Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.

Handling and Storage

-

This compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Avoid all personal contact, including inhalation of dust.[1]

-

Do not eat, drink, or smoke in areas where this compound is handled.[1]

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]

Spill and Decontamination Procedures

In the event of a spill, the following procedures should be followed:

-

Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

-

Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.

-

Contain the Spill: For solid spills, carefully cover with an absorbent material to avoid generating dust. For liquid spills, use an inert absorbent material.[1]

-

Decontamination: The spill area should be decontaminated. A common and effective disinfectant is a 10% bleach solution, which should be left in contact with the spill area for a sufficient amount of time before being wiped clean.[10] The area should then be rinsed with water to remove any residual bleach.[10]

-

Disposal: All contaminated materials, including absorbent materials and PPE, must be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Antidote: Atropine is a specific antidote for muscarine poisoning and acts as a competitive antagonist at muscarinic receptors.[1][4] In cases of accidental exposure, medical professionals may administer atropine to counteract the toxic effects.[1]

Experimental Protocols

The following are generalized methodologies for key experiments involving this compound. Researchers should adapt these protocols based on their specific experimental needs and consult relevant literature for detailed procedures.

Acute Toxicity (LD50) Determination (Based on OECD Guideline 425)

This protocol provides a general framework for determining the acute oral LD50 of a substance.

-

Animal Selection: Use healthy, young adult rodents of a single sex (typically females) from a commonly used laboratory strain.

-

Housing and Fasting: House the animals individually. Withhold food overnight before dosing, but allow access to water.

-

Dose Preparation and Administration: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water). Administer the substance by oral gavage in a single dose. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.

-

Dose Level Selection (Up-and-Down Procedure):

-

Start with a dose just below the best preliminary estimate of the LD50.

-

If an animal survives, the next animal is dosed at a higher level.

-

If an animal dies, the next animal is dosed at a lower level.

-

The interval between dose levels is typically a factor of 1.75.

-

-

Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all signs of toxicity, including changes in skin and fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival outcomes of the animals.

Muscarinic Receptor Binding Assay (Radioligand Competition Assay)

This protocol outlines a method to determine the affinity of this compound for muscarinic receptors.

-

Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express the muscarinic receptor subtype of interest. This typically involves homogenization of the tissue followed by centrifugation to isolate the membrane fraction.

-

Radioligand Selection: Choose a suitable radiolabeled antagonist with high affinity and specificity for the muscarinic receptor (e.g., [3H]N-methylscopolamine or [3H]quinuclidinyl benzilate).

-

Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter.

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-